1-Chloroisoquinoline

概述

描述

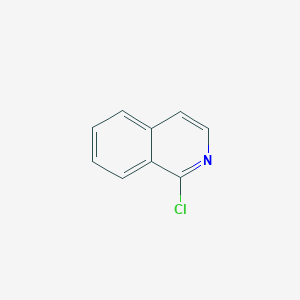

1-Chloroisoquinoline (C₉H₆ClN) is a halogenated heterocyclic compound featuring a chlorine atom at the 1-position of the isoquinoline scaffold. Its molecular structure, aromaticity, and chemical reactivity have been extensively studied using quantum chemical methods, revealing high electron density at the nitrogen atom and a dual descriptor indicating nucleophilic reactivity at the 1-position . Synthetically, it is commonly prepared via chlorination of isoquinoline N-oxides with phosphorus oxychloride (POCl₃), achieving yields of 54–87% . The compound serves as a versatile intermediate in pharmaceuticals (e.g., antiprotozoal agents) and materials science (e.g., ligands for asymmetric catalysis) .

准备方法

1-Chloroisoquinoline can be synthesized through several methods. One common synthetic route involves the reaction of isoquinoline with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the chlorination at the first position of the isoquinoline ring.

Another method involves the use of N-vinylbenzamide as a starting material. The process includes the following steps:

- N-vinylbenzamide is reacted with a rhodium catalyst ([Cp*RhCl2]2), silver oxide (Ag2O), and tert-butyl lithium (t-BuOLi) in toluene at 50°C for 5 hours.

- The resulting product is then treated with phosphorus oxychloride (POCl3) in toluene at 80°C for 12 hours to yield this compound .

化学反应分析

1-Chloroisoquinoline undergoes various types of chemical reactions, including:

-

Substitution Reactions: : It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. For example, it can react with aryl- and alkylmagnesium halides in the presence of a manganese catalyst to form substituted isoquinolines .

-

Cross-Coupling Reactions: : It is used in palladium-catalyzed cross-coupling reactions with heteroaryl boronic acids and esters. These reactions typically occur under mild conditions and yield various heteroaryl-substituted isoquinolines .

-

Homocoupling Reactions: : this compound can undergo homocoupling reactions to form bis-isoquinoline, which can be useful as chiral ligands in asymmetric synthesis .

科学研究应用

Pharmaceutical Applications

1-Chloroisoquinoline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for diverse modifications that can lead to biologically active molecules.

- Synthesis of Bioactive Compounds : CIQ is utilized in the synthesis of isoquinoline derivatives, which exhibit a range of pharmacological activities including antitumor, antimicrobial, and anti-inflammatory properties. For instance, derivatives of isoquinoline have been explored for their potential as anticancer agents due to their ability to inhibit cell proliferation.

- Cross-Coupling Reactions : CIQ is employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method allows for the formation of carbon-carbon bonds between aryl or alkyl halides and boronic acids, facilitating the development of complex medicinal compounds .

Table 1: Pharmaceutical Applications of this compound

| Application | Description |

|---|---|

| Antitumor Agents | Synthesis of isoquinoline derivatives with anticancer properties. |

| Antimicrobial Compounds | Used to create compounds that combat bacterial infections. |

| Anti-inflammatory Drugs | Development of derivatives that exhibit anti-inflammatory activity. |

| Cross-Coupling Reactions | Involved in palladium-catalyzed reactions for synthesizing complex molecules. |

Material Science Applications

In addition to its pharmaceutical uses, this compound has applications in material science, particularly in the development of organic electronic materials.

- Organic Light Emitting Diodes (OLEDs) : Research indicates that CIQ can be used as a ligand in iridium complexes for OLEDs. The substituents on the isoquinoline moiety influence the emission properties and efficiency of these devices . For example, complexes formed with CIQ have shown promising results in terms of external quantum efficiency.

Table 2: Material Science Applications of this compound

| Application | Description |

|---|---|

| OLEDs | Utilized as a ligand in iridium complexes to enhance light emission properties. |

| Organic Photovoltaics | Potential use in developing materials for solar cells due to its electronic properties. |

Chemical Synthesis Applications

This compound is also valuable in various chemical synthesis processes beyond pharmaceuticals.

- Halogenation and Functionalization : CIQ can undergo halogenation reactions to introduce different functional groups, making it a versatile building block for further chemical transformations . Its reactivity allows for site-selective functionalization, which is crucial in synthesizing complex organic molecules.

- Use as a Reactant : It acts as a reactant in Mn-catalyzed cross-coupling reactions with aryl- and alkylmagnesium halides, showcasing its utility in synthetic organic chemistry .

Table 3: Chemical Synthesis Applications of this compound

| Application | Description |

|---|---|

| Halogenation | Used to introduce functional groups into organic molecules. |

| Cross-Coupling Reactions | Acts as a reactant in various metal-catalyzed cross-coupling reactions. |

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in advancing medicinal chemistry and materials science:

- A study published on the site-selective C–H functionalization demonstrated that CIQ could be incorporated into complex molecules efficiently using transient iodanes . This approach simplifies the diversification of drug candidates significantly.

- Another research effort focused on the vibrational analysis and molecular structure characterization of CIQ using quantum chemical methods, providing insights into its reactivity and potential applications .

作用机制

The mechanism of action of 1-Chloroisoquinoline and its derivatives often involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific derivative and its application. For example, derivatives with antiproliferative activity may inhibit cell division by targeting specific proteins involved in the cell cycle .

相似化合物的比较

Comparison with Similar Halogenated Isoquinolines

1-Bromoisoquinoline and 1-Iodoisoquinoline

- Synthetic Yields: 1-Chloroisoquinoline is synthesized in higher yields (54–87%) compared to 1-bromoisoquinoline (moderate yields) under similar halogenation conditions .

- Reactivity: The chlorine atom in this compound undergoes nucleophilic substitution more readily than bromine or iodine derivatives. For example, this compound reacts with sodium iodide in propiononitrile to form 1-iodoisoquinoline, highlighting its superior leaving-group ability .

- Applications: this compound is preferred in palladium-catalyzed cross-coupling reactions (e.g., with boronic acids) due to its balance of reactivity and stability, whereas 1-bromo derivatives are less commonly used in such protocols .

Table 1: Physical and Synthetic Comparison of Halogenated Isoquinolines

Substituted Derivatives: 1-Chloro-6-Fluoro- and 1-Chloro-7-Methoxyisoquinoline

- Electronic Effects: The electron-withdrawing fluorine atom in 1-chloro-6-fluoroisoquinoline (CAS 214045-86-0) enhances electrophilicity at the 1-position, making it more reactive in nucleophilic substitutions than the parent compound. In contrast, the electron-donating methoxy group in 1-chloro-7-methoxyisoquinoline (CAS 53533-54-3) reduces reactivity .

- Pharmaceutical Relevance: 1-Chloro-6-fluoroisoquinoline is a key intermediate in bioactive molecules, whereas 1-chloro-7-methoxyisoquinoline is primarily used in materials science due to its steric and electronic tuning capabilities .

Reactivity in Key Chemical Reactions

Nucleophilic Substitution

This compound undergoes substitution at the 1-position with amines, alkoxides, and phosphines. For example:

- Reaction with sodium methoxyisoquinoline boronic acid in Pd-catalyzed Suzuki coupling affords 1-arylated isoquinolines in 67–82% yields .

- Fluoroalkoxylation with hexafluoro-2-propanol (HFIP) proceeds smoothly at 80°C, yielding C4-fluoroalkoxy derivatives, a reaction less efficient with 2-chloroquinolines .

Table 2: Reaction Efficiency of this compound vs. Analogues

Limitations and Challenges

- Synthetic Constraints: Chlorination of certain N-oxides (e.g., ellipticine N-oxide) fails to yield this compound derivatives, highlighting substrate-specific limitations .

- Stability Issues: this compound is less stable under basic conditions compared to 1-fluoro derivatives, requiring careful handling in pharmaceutical syntheses .

生物活性

1-Chloroisoquinoline is a compound belonging to the isoquinoline family, characterized by a chlorine atom at the first position of the isoquinoline structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_6ClN, with a molecular weight of approximately 165.6 g/mol. The presence of the chlorine atom significantly influences its reactivity and biological properties. The unique structure allows for various substitution reactions, making it a versatile compound in organic synthesis.

Synthesis Methods

This compound can be synthesized through several established methods, including:

- Cyclization Reactions : Utilizing precursors such as 2-aminobenzylamine and chlorinated reagents.

- Halogenation : Direct chlorination of isoquinoline derivatives under controlled conditions.

These methods leverage traditional organic chemistry techniques to produce this compound efficiently.

Anticancer Properties

Research has indicated that isoquinoline derivatives exhibit diverse biological activities, including anticancer effects. A notable study evaluated the anticancer activity of various isoquinoline derivatives, including this compound, on multiple cancer cell lines. The results demonstrated that certain derivatives showed significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and NCIH460 (lung cancer) .

Table 1: Cytotoxic Activity of Isoquinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | MCF7 | 12.5 | Moderate |

| 1-Chloro-3-(2-(thien-2-yl)thiazol-4-yl)isoquinoline | COLO 205 | 0.5 | High |

| Isoquinolin-1-(2H)-one | HCC-2998 | 8.0 | Moderate |

| 4-(1-(4-methylpiperazin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole | HT29 | 0.3 | Very High |

The above table summarizes the cytotoxic activity of selected isoquinoline derivatives against various cancer cell lines, indicating that structural modifications can enhance or diminish biological activity.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in cancer cell proliferation and apoptosis. Studies suggest that isoquinolines can inhibit key signaling pathways associated with tumor growth and metastasis .

Study on Antitumor Activity

A significant study conducted by researchers at the US National Cancer Institute evaluated the anticancer properties of various isoquinoline derivatives, including those derived from this compound. The study involved screening over 60 different cancer cell lines to assess cytotoxicity and found that some derivatives exhibited lethal effects on specific lines such as COLO 205 and K-562 leukemia cells .

This research underscores the potential for developing new anticancer therapies based on modifications of the isoquinoline structure.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-chloroisoquinoline, and how do reaction conditions influence yield?

- This compound is synthesized via chlorination of isoquinoline derivatives. A key method involves treating isoquinoline-N-oxide with phosphorus oxychloride (POCl₃), yielding this compound in moderate to high purity . Alternative routes include the reaction of isocarbostyril with POCl₃ to form 1,4-dichloroisoquinoline, which can be selectively dechlorinated . Reaction temperature, stoichiometry of chlorinating agents, and solvent choice (e.g., acetic acid or THF) critically affect yield and byproduct formation .

Q. How can researchers characterize the purity and structure of this compound?

- Key techniques include:

- GC-MS for assessing purity (≥98% by GC) .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromaticity .

- Elemental analysis to verify molecular composition .

- Melting point determination (33–38°C) as a preliminary purity check .

Q. What are the typical nucleophilic substitution reactions involving this compound?

- The 1-chloro group undergoes nucleophilic substitution with amines, alkoxides, or phosphines. For example:

- Reaction with HPPh₂ and n-BuLi in THF yields Ph₂P(1-isoquinoline), a ligand precursor .

- Amination with NH₃ or primary amines produces 1-aminoisoquinoline derivatives, useful in drug synthesis . Kinetic studies show that polar aprotic solvents (e.g., DMF) enhance reactivity .

Q. What are the key physical properties of this compound relevant to experimental design?

- Solubility : Miscible with toluene, THF, and chlorinated solvents; limited solubility in water .

- Stability : Sensitive to moisture and light; store under inert gas at ≤4°C .

- Hazards : Causes skin/eye irritation (GHS H315/H319); use PPE during handling .

Advanced Research Questions

Q. How do reaction mechanisms explain unexpected products in this compound oxidations?

- Attempted oxidation of this compound with peracetic acid unexpectedly yields 4-chloroisocarbostyril. Mechanistic studies reveal:

- Hydrolysis of the 1-Cl group under mild acidic conditions forms isocarbostyril.

- Subsequent chlorination via Cl⁻/H₂O₂ generates 4-chloroisocarbostyril . This highlights competing hydrolysis and electrophilic substitution pathways, requiring careful control of pH and oxidant concentration .

Q. How is this compound utilized in asymmetric catalysis?

- It serves as a precursor for PN-chelating ligands. For example:

- Pd-catalyzed coupling with 2-methoxy-1-naphthylboronic acid forms a chiral ligand backbone, enabling enantioselective hydrogenation .

- Suzuki-Miyaura cross-coupling with boronic esters generates axially chiral ligands (e.g., IAN amines) for asymmetric C–N bond formation . Optimized conditions require S-Phos as a ligand and t-BuONa as a base .

Q. What strategies enable the synthesis of complex biisoquinoline derivatives from this compound?

- A protecting-group strategy involves:

MOM protection of this compound to prevent undesired side reactions.

Ni-mediated homocoupling or Pd-catalyzed cross-coupling to form biisoquinoline scaffolds.

Deprotection and functionalization (e.g., esterification) for liquid-crystalline applications .

Q. How can researchers resolve contradictions in chlorination outcomes of N-oxides?

- While pyridine/isoquinoline N-oxides are successfully chlorinated with POCl₃, ellipticine N-oxides resist chlorination . Computational studies (e.g., charge density analysis via FEHT methods) suggest electron-deficient aromatic systems hinder electrophilic substitution, necessitating alternative routes like directed C–H activation .

Q. What quantum chemical methods predict the reactivity of this compound derivatives?

- DFT calculations (e.g., B3LYP/6-311++G**) model:

- Aromaticity trends via NICS indices.

- Dual descriptor analysis to identify electrophilic/nucleophilic sites .

- Vibrational spectra (IR/Raman) correlate with experimental data to validate computational models .

Q. How do ligand design principles optimize this compound-based catalysts?

- Key factors include:

- Steric effects : Bulky substituents (e.g., diphenylphosphine) enhance enantioselectivity .

- Electronic effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the 1-position for cross-coupling .

- Solvent coordination : Polar solvents stabilize transition states in Pd-catalyzed reactions .

Q. Methodological Notes

- Experimental Reproducibility : Detailed procedures for oxidation, coupling, and characterization are critical .

- Data Validation : Cross-reference NMR/GC-MS data with literature values to confirm product identity .

- Contradiction Analysis : Use kinetic isotope effects or isotopic labeling to trace mechanistic pathways in disputed reactions .

属性

IUPAC Name |

1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQCQINLJMEVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173143 | |

| Record name | Isoquinoline, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19493-44-8 | |

| Record name | Isoquinoline, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019493448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19493-44-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。